N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline
Description
N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline (CAS: 3582-17-0) is an azo compound characterized by a dimethylamino group substituted at the para position of an aniline ring and a 2,5-difluorophenylazo moiety. Its molecular formula is C₁₄H₁₃F₂N₃ (MW: 261.30 g/mol). Structurally, it belongs to the azobenzene family, where fluorine substituents and dimethylamino groups modulate its electronic and physicochemical properties.
Properties
CAS No. |
349-37-1 |
|---|---|
Molecular Formula |
C14H13F2N3 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-[(2,5-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-9-10(15)3-8-13(14)16/h3-9H,1-2H3 |
InChI Key |
BSJTZZYJKUSSJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2,5-Difluoroaniline
-
- 2,5-Difluoroaniline dissolved in dilute hydrochloric acid.
- Sodium nitrite solution added slowly at 0–5 °C to form the diazonium salt.
- The reaction mixture is stirred for about 1 hour to ensure complete diazotization.
-
- Temperature control is critical to prevent decomposition of the diazonium salt.
- Acid concentration and sodium nitrite stoichiometry are optimized to maximize diazonium salt formation.
Coupling with N,N-Dimethylaniline
-
- N,N-Dimethylaniline dissolved in water or aqueous buffer.
- The diazonium salt solution is added slowly under vigorous stirring.
- Sodium acetate or similar buffer is added to maintain pH at 4.5–5.0.
- The reaction is maintained at 20–25 °C for 24 hours to ensure complete coupling.
-
- Formation of a red monoazo dye suspension, which is the target this compound.
Industrial Scale Considerations
Reaction Control:
Industrial synthesis employs continuous flow reactors or automated batch systems to maintain strict control over temperature, pH, and reagent addition rates, ensuring consistent product quality.Purification:
The crude azo compound is typically isolated by filtration, washing, and drying under controlled conditions to obtain a pure product.Environmental and Safety Aspects:
The process avoids harsh nitration steps and minimizes waste by recycling reagents where possible, aligning with green chemistry principles.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Reaction Time | Notes |
|---|---|---|---|---|---|
| Diazotization | 2,5-Difluoroaniline, HCl, NaNO2 | 0–5 | Acidic | ~1 hour | Slow addition of NaNO2, low temp crucial |
| Coupling | N,N-Dimethylaniline, sodium acetate buffer | 20–25 | 4.5–5.0 | 24 hours | Vigorous stirring, pH control essential |
| Isolation & Purification | Filtration, washing, drying | Ambient | Neutral | Variable | Product isolated as red azo dye solid |
Summary Table of Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C14H13F2N3 |
| Molecular Weight | 261.27 g/mol |
| CAS Number | 349-37-1 |
| IUPAC Name | 4-[(2,5-difluorophenyl)diazenyl]-N,N-dimethylaniline |
| Solubility | Moderate in organic solvents; limited in water |
| Stability | Enhanced by fluorine substitution; stable under standard lab conditions |
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Dyes and Pigments
Application in Textiles : The azo structure of N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline makes it particularly effective in the production of dyes and pigments. It is utilized in textiles due to its vibrant color properties and stability under various environmental conditions. The fluorinated nature of this compound contributes to its resistance to fading and degradation when exposed to light and heat, making it a preferred choice in dye formulations.
| Property | Details |
|---|---|
| Color Fastness | High due to fluorine substitution |
| Application Areas | Textiles, plastics, inks |
| Environmental Stability | Excellent under UV exposure |
Medicinal Chemistry
Antiviral and Cytotoxic Activities : Research has shown that aminoarylazo compounds, including derivatives of this compound, exhibit antiviral and cytotoxic properties. Studies have evaluated these compounds against various pathogens, demonstrating potential efficacy against Mycobacterium tuberculosis and other viral agents . The unique structural features of these compounds allow for targeted interactions with biological systems.
Case Studies :
- A study evaluated the cytotoxic effects of several aminoarylazo compounds, revealing that modifications in the azo group could enhance biological activity against cancer cells.
- Another investigation highlighted the use of these compounds in designing novel therapeutic agents with improved efficacy against resistant strains of bacteria.
Cosmetic Formulations
Role in Skincare Products : this compound is also explored for its applications in cosmetic formulations. Its stability and non-reactive nature make it suitable for use in creams and lotions where color stability is essential . The compound can be incorporated into formulations to provide aesthetic appeal while maintaining product integrity.
| Cosmetic Application | Benefits |
|---|---|
| Colorant | Provides vibrant color without degradation |
| Stability Enhancer | Enhances shelf-life of cosmetic products |
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Physicochemical Properties
- Polarity and Solubility: Fluorine substituents increase electronegativity, reducing solubility in polar solvents compared to the non-fluorinated analogue.
- Thermal Stability: Decomposes upon heating, releasing toxic F⁻ and NOₓ gases, a trait shared with fluorinated azo compounds .
Table 2: Key Physicochemical Parameters
Table 3: Toxicity and Environmental Impact
Environmental Impact
- The non-fluorinated analogue adsorbs strongly to soil (Koc = 7390) due to hydrophobicity, while fluorinated variants may exhibit altered mobility depending on pH .
- Fluorinated azo compounds are more resistant to microbial degradation, increasing their persistence .
Research Findings and Data Gaps
- Environmental Fate : Fluorinated derivatives lack comprehensive data on degradation pathways and ecotoxicity.
Biological Activity
N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline is a synthetic organic compound with potential applications in various fields, including dye production and biological research. This article focuses on the biological activity of this compound, examining its mechanisms of action, effects on cellular systems, and relevant case studies.
- Chemical Formula: C13H12F2N4
- Molecular Weight: 266.25 g/mol
- CAS Number: 100-00-5
- Appearance: Dark red to brown solid
- Solubility: Soluble in organic solvents like ethanol and acetone.
This compound exhibits several mechanisms through which it can exert biological effects:
- Redox Activity: The compound can participate in redox reactions, forming stable radical cations that can interact with various biological molecules. This property is significant for its role as an indicator in antioxidant assays .
- Antioxidant Properties: Research indicates that this compound can act as an antioxidant by quenching free radicals. It has been utilized in assays to measure the antioxidant capacity of different substances, including food products and biological fluids .
- Cellular Effects: In vitro studies have shown that compounds with similar structures can influence cellular processes such as apoptosis and proliferation. The azo group in the structure may play a critical role in these activities by affecting cell signaling pathways .
Antioxidant Activity
A significant aspect of this compound is its application in measuring antioxidant activity. The compound forms a colored radical cation when oxidized, which can be quantified spectrophotometrically. This method has been validated for assessing the antioxidant capacity of various samples, making it a valuable tool in food science and biochemistry .
Case Studies
-
Antioxidant Measurement in Food Products:
A study employed this compound to quantify the antioxidant capacity of various fruits and vegetables. The results indicated that certain fruits exhibited significantly higher antioxidant activity compared to others, correlating with their phenolic content . -
Pharmacological Screening:
In a pharmacological context, researchers investigated the effects of this compound on cancer cell lines. Preliminary findings suggested that it could inhibit cell proliferation at specific concentrations, warranting further investigation into its potential therapeutic applications .
Summary Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline, and what catalysts or conditions are critical for high yields?
Answer:
The compound is typically synthesized via diazo coupling reactions. A common approach involves reacting 2,5-difluoroaniline with N,N-dimethylaniline derivatives under acidic conditions. Key steps include:
- Diazotization : 2,5-Difluoroaniline is diazotized using NaNO₂ in HCl at 0–5°C to form the diazonium salt .
- Coupling : The diazonium salt reacts with N,N-dimethylaniline in a buffered solution (pH 6–7) to form the azo linkage. Temperature control (<10°C) prevents premature decomposition .
- Catalysts : Transition metals like palladium or silver trifluoromethanesulfonate may enhance coupling efficiency in non-aqueous solvents .
Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization of this compound?
Answer:
- UV-Vis Spectroscopy : The azo group exhibits strong absorption at 450–500 nm, useful for quantifying conjugation effects .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular weight and purity .
- ¹H/¹³C NMR : Distinct signals for dimethylamino groups (δ ~3.0 ppm) and fluorine-coupled aromatic protons (δ ~7.0–8.0 ppm) validate the structure .
Basic: How does this compound behave in environmental matrices, and what factors influence its persistence?
Answer:
- Biodegradation : Limited microbial degradation occurs in wastewater; 7-day incubation with domestic wastewater reduced concentrations to trace levels .
- Soil Mobility : High log Kₒc (7,390) indicates strong adsorption to organic matter, reducing leaching. Mobility decreases further in acidic soils due to protonation of the dimethylamino group (pKa ~3.2) .
- Photodegradation : Visible light (300W xenon lamps) degrades the azo bond, but ice matrices slow degradation by 20–30% compared to aqueous solutions .
Basic: What is the compound’s toxicity profile, and what regulatory classifications apply?
Answer:
- Acute Toxicity : Oral rat TDL₀ is 3,400 mg/kg, causing hepatic and renal damage .
- Carcinogenicity : Classified as Group 2B (possibly carcinogenic) by IARC due to tumorigenic data in rodents .
- Bioaccumulation : Estimated BCF of 1,780 suggests significant accumulation in aquatic organisms .
Advanced: How can researchers design experiments to study the photostability of this compound under environmentally relevant conditions?
Answer:
- Simulated Solar Light : Use xenon lamps with AM1.5 filters to mimic sunlight. Monitor degradation via HPLC every 30 minutes .
- Variable Matrices : Compare degradation rates in liquid water vs. ice (243–298 K). Shock-freezing aqueous solutions preserves metastable states for mechanistic studies .
- pH Dependence : Adjust pH (4–9) to assess protonation effects on photoreactivity .
Advanced: How can contradictory data on the compound’s carcinogenicity be reconciled across studies?
Answer:
- Dose-Response Analysis : Tumors in rodents occurred at high doses (≥3,400 mg/kg), suggesting threshold effects. Lower doses may lack significance .
- Metabolic Profiling : Species-specific metabolism (e.g., cytochrome P450 activity) may explain variability. Use in vitro hepatocyte models to compare metabolic pathways .
Advanced: What analytical challenges arise in detecting trace amounts of this compound in complex matrices, and how can they be mitigated?
Answer:
- Matrix Interference : Co-eluting organics in wastewater require SPE cleanup (C18 cartridges) before HPLC .
- Detection Limits : Enhance sensitivity using fluorescence detection (ex: 470 nm, em: 550 nm) or derivatization with dansyl chloride .
- Quantitative NMR : ¹⁹F NMR offers specificity for fluorine moieties in high-background samples .
Advanced: What catalytic systems are effective for degrading this compound in industrial wastewater, and how do they operate?
Answer:
- Photocatalysts : Carbon-nitrogen-doped Zn-Ti nanoparticles (Cat/650) achieve >90% degradation under visible light via hydroxyl radical generation. Optimal conditions: 20 mg catalyst, pH 7 .
- Hybrid Catalysts : Nano-TiO₂/ZnO composites enhance charge separation, improving degradation rates by 40% compared to single-metal oxides .
Advanced: How do substituents (e.g., fluorine, dimethylamino) influence the compound’s electronic properties and reactivity?
Answer:
- Electron-Withdrawing Fluorine : Lowers LUMO energy, increasing electrophilicity of the azo group. DFT calculations show a 0.3 eV reduction vs. non-fluorinated analogs .
- Dimethylamino Group : Electron-donating effect shifts UV-Vis absorption bathochromically (~30 nm) compared to unsubstituted analogs. This also stabilizes the cationic form in acidic media .
Advanced: What experimental designs are recommended for assessing the compound’s stability under varying storage and application conditions?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor decomposition via TLC or HPLC .
- Light Exposure : Use ICH Q1B guidelines with UV (320–400 nm) and visible light (1.2 million lux-hours). Compare degradation products with dark controls .
- pH Stability : Store solutions at pH 2–10 for 24 hours; assess changes in absorbance spectra and precipitate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
